molecular formula C11H12INO4 B14123065 Levothyroxine Sodium Impurity 15

Levothyroxine Sodium Impurity 15

Cat. No.: B14123065
M. Wt: 349.12 g/mol
InChI Key: IVMIEKMLDYZRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levothyroxine Sodium Impurity 15 is a by-product or degradation product that can be found in Levothyroxine Sodium formulations. Levothyroxine Sodium is a synthetic form of the thyroid hormone thyroxine (T4), used primarily to treat hypothyroidism and other thyroid-related disorders. Impurities in pharmaceutical compounds like Levothyroxine Sodium are closely monitored and studied to ensure the safety and efficacy of the medication.

Preparation Methods

The preparation of Levothyroxine Sodium Impurity 15 involves synthetic routes that are similar to those used for Levothyroxine Sodium itself. The synthesis typically involves multiple steps, including nitration, acetylation, esterification, coupling, hydrogenation, iodination, demethylation, and hydrolysis . These steps are carried out under controlled conditions to ensure the purity and yield of the desired compound. Industrial production methods focus on optimizing these steps to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Levothyroxine Sodium Impurity 15 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions are often used to facilitate hydrolysis.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various iodinated derivatives .

Scientific Research Applications

Levothyroxine Sodium Impurity 15 is studied extensively in scientific research to understand its formation, stability, and impact on the efficacy and safety of Levothyroxine Sodium formulations. Its applications include:

Mechanism of Action

The mechanism of action of Levothyroxine Sodium Impurity 15 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is essential to study its interactions and potential effects to ensure that it does not interfere with the intended action of Levothyroxine Sodium. The molecular targets and pathways involved would likely be similar to those of Levothyroxine Sodium, which acts on thyroid hormone receptors to regulate metabolism and other physiological processes .

Properties

Molecular Formula

C11H12INO4

Molecular Weight

349.12 g/mol

IUPAC Name

2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid

InChI

InChI=1S/C11H12INO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)

InChI Key

IVMIEKMLDYZRFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O

Origin of Product

United States

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